molecular formula C8H15ClO3S B14414928 (1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol CAS No. 82622-18-2

(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol

Cat. No.: B14414928
CAS No.: 82622-18-2
M. Wt: 226.72 g/mol
InChI Key: JLCLHKBYFVJJAD-HTQZYQBOSA-N
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Description

(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The compound features a cyclohexane ring substituted with a hydroxyl group and a 2-chloroethanesulfonyl group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to form (1R,2R)-cyclohexan-1-ol.

    Sulfonylation: The hydroxyl group is then protected, and the compound is subjected to sulfonylation using 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Deprotection: Finally, the protecting group is removed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanethiol derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine

Industry

Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(2-Bromoethanesulfonyl)cyclohexan-1-ol
  • (1R,2R)-2-(2-Iodoethanesulfonyl)cyclohexan-1-ol
  • (1R,2R)-2-(2-Methanesulfonyl)cyclohexan-1-ol

Uniqueness

(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of the chloroethanesulfonyl group, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

82622-18-2

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

(1R,2R)-2-(2-chloroethylsulfonyl)cyclohexan-1-ol

InChI

InChI=1S/C8H15ClO3S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h7-8,10H,1-6H2/t7-,8-/m1/s1

InChI Key

JLCLHKBYFVJJAD-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)S(=O)(=O)CCCl

Canonical SMILES

C1CCC(C(C1)O)S(=O)(=O)CCCl

Origin of Product

United States

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